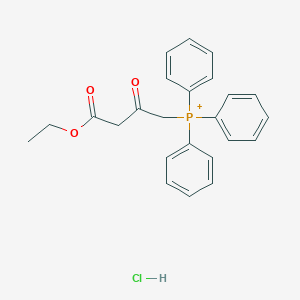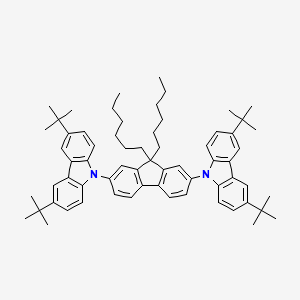
1-hydroxy-6-methoxyquinolin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-6-methoxyquinolin-1-ium is a quinoline derivative with significant interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by a quinoline ring system substituted with a hydroxy group at the first position and a methoxy group at the sixth position. The presence of these functional groups imparts distinct chemical reactivity and potential biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxy-6-methoxyquinolin-1-ium can be synthesized through several methods. One common approach involves the reaction of 6-methoxyquinoline with an oxidizing agent to introduce the hydroxy group at the first position. This reaction typically requires specific conditions such as the presence of a strong acid or base to facilitate the oxidation process.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-6-methoxyquinolin-1-ium undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be further oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy group.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
1-Hydroxy-6-methoxyquinolin-1-ium has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-hydroxy-6-methoxyquinolin-1-ium involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and reactivity with biological molecules. The compound may exert its effects through the inhibition of enzymes or interaction with cellular receptors, leading to various biological responses.
Comparison with Similar Compounds
1-Hydroxy-6-methoxyquinolin-1-ium can be compared with other quinoline derivatives such as:
2-Hydroxyquinoline: Similar structure but with the hydroxy group at the second position.
4-Hydroxyquinoline: Hydroxy group at the fourth position.
6-Methoxyquinoline: Lacks the hydroxy group at the first position.
Uniqueness: The unique combination of hydroxy and methoxy groups at specific positions in this compound imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H10NO2+ |
|---|---|
Molecular Weight |
176.19 g/mol |
IUPAC Name |
1-hydroxy-6-methoxyquinolin-1-ium |
InChI |
InChI=1S/C10H10NO2/c1-13-9-4-5-10-8(7-9)3-2-6-11(10)12/h2-7,12H,1H3/q+1 |
InChI Key |
GNLFGKRRSYZLGG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)[N+](=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3R,4aS,5S,6S,6aS,10aS)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-5-yl] acetate](/img/structure/B12062038.png)
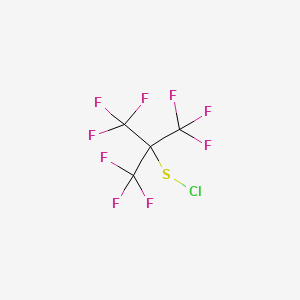
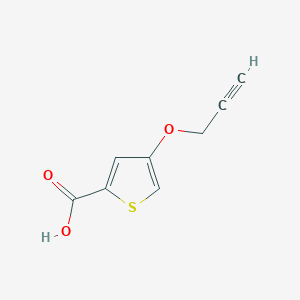
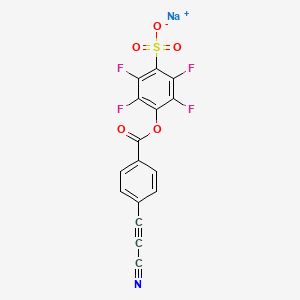

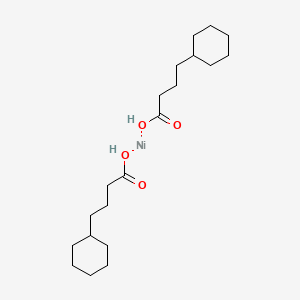
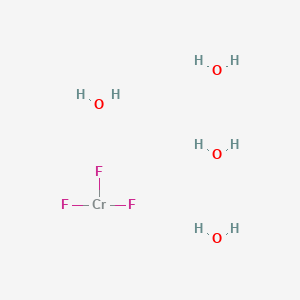

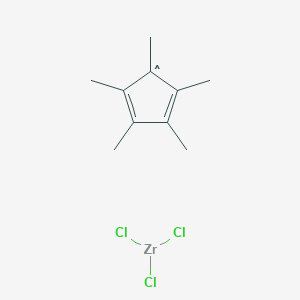
![1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium;hydrochloride](/img/structure/B12062104.png)


